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Compound of Interest

9-ethyl-9H-carbazole-2-
Compound Name:
carbaldehyde

Cat. No.: B3053797

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral
data for 9-ethyl-9H-carbazole-2-carbaldehyde is currently unavailable in readily accessible
scientific literature and databases. Extensive searches have predominantly yielded data for the
isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde.

This guide will, therefore, focus on providing a detailed account of the synthetic pathway that
can be employed to produce 9-ethyl-9H-carbazole-2-carbaldehyde and the expected NMR
spectral characteristics based on the analysis of structurally similar compounds. This
information is targeted towards researchers, scientists, and drug development professionals
who may be involved in the synthesis and characterization of this and related carbazole
derivatives.

Synthetic Protocol

The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde can be achieved through a multi-step
process starting from commercially available carbazole. The general methodology involves the
N-alkylation of the carbazole ring followed by a formylation reaction directed to the 2-position.

Step 1: N-Ethylation of Carbazole

Carbazole is first N-ethylated using a suitable ethylating agent, such as ethyl bromide or diethyl
sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a polar aprotic
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solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at
room temperature or slightly elevated temperatures to ensure complete reaction.

Step 2: Vilsmeier-Haack Formylation

The resulting 9-ethyl-9H-carbazole is then subjected to a Vilsmeier-Haack reaction to introduce
the carbaldehyde group. This reaction employs a Vilsmeier reagent, which is a mixture of
phosphorus oxychloride (POCI3) and a substituted amide, most commonly N,N-
dimethylformamide (DMF). The reaction is typically carried out at low temperatures, and the
regioselectivity of the formylation is influenced by the electronic properties of the carbazole
ring. While the 3 and 6 positions are generally more reactive, careful control of reaction
conditions can favor the formation of the 2-carbaldehyde isomer.

Predicted NMR Spectral Data

While experimental data for 9-ethyl-9H-carbazole-2-carbaldehyde is not available, we can
predict the expected chemical shifts in the 1H and 13C NMR spectra based on the known
values for the parent 9-ethyl-9H-carbazole and the influence of the aldehyde substituent.

Predicted *H NMR Spectral Data

The H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl
group protons, and the aldehyde proton.
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Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity

Shift (ppm) (Hz2)
Aldehyde (-CHO) 9.8-10.2 Singlet
Aromatic (H1) 8.0-8.2 Doublet ~8.0
Aromatic (H3) 7.8-8.0 Doublet ~8.0
Aromatic (H4) 74-7.6 Triplet ~7.5
Aromatic (H5) 75-7.7 Doublet ~8.0
Aromatic (H6, H7, H8) 7.2-7.5 Multiplet
N-CH:z 43-45 Quartet ~7.2
N-CH2-CHs 1.3-15 Triplet ~7.2

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will show signals for the carbazole ring carbons, the ethyl group

carbons, and the carbonyl carbon of the aldehyde.

Carbon Assignment

Predicted Chemical Shift (ppm)

Aldehyde (C=0) 190 - 195
Aromatic (C2) 130 - 135
Aromatic (C4a, C4b, C8a, C9a) 120 - 145
Aromatic (C1, C3, C4, C5, C6, C7, C8) 110 - 130
N-CH: 37 -40
N-CH2-CHs 13-15

Logical Relationship of Chemical Shifts

The introduction of the electron-withdrawing aldehyde group at the C-2 position of the 9-ethyl-

9H-carbazole will have a predictable effect on the chemical shifts of the neighboring protons
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and carbons.

Carbazole Ring
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H-1
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Caption: Deshielding effect of the aldehyde group on adjacent nuclei.

The aldehyde group will deshield the adjacent protons (H-1 and H-3) and the carbon to which it
is attached (C-2), causing their signals to appear at a higher chemical shift (downfield)
compared to the unsubstituted 9-ethyl-9H-carbazole. This deshielding effect is a key feature to
look for when analyzing the NMR spectra of this compound.

In conclusion, while direct experimental NMR data for 9-ethyl-9H-carbazole-2-carbaldehyde
remains elusive in the public domain, this guide provides a robust framework for its synthesis
and the prediction of its spectral characteristics. Researchers aiming to work with this
compound should find the provided information valuable for its preparation and subsequent
characterization.

 To cite this document: BenchChem. [Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-
carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053797#1h-nmr-and-13c-nmr-spectral-data-of-9-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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